2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-12-5-2-1-4-11(12)10-18-15(19)8-7-13(17-18)14-6-3-9-20-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXFQCMVUGQSCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves the reaction of 2-chlorobenzyl chloride with 6-(thiophen-2-yl)pyridazin-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- However, the chlorobenzyl group at position 2 increases hydrophobicity, which may reduce solubility compared to unsubstituted derivatives.
- Bromine in the 4-bromophenyl analog adds steric bulk but may reduce metabolic clearance.
Comparison of Reaction Conditions:
Crystallographic and Solubility Data
- Crystal Structure: While crystallographic data for the target compound is unavailable, reports monoclinic crystal systems (e.g., C2/c space group) for a 6-methyl-2-p-tolyl analog, refined using SHELXL . This suggests similar methodologies could resolve the target compound’s structure.
- Solubility: For 6-phenyl-pyridazin-3(2H)-one, solubility in ethanol and ethyl acetate is 12.4 mg/mL and 9.8 mg/mL, respectively . The thiophene and chlorobenzyl groups in the target compound likely reduce solubility in polar solvents due to increased hydrophobicity.
Biological Activity
The compound 2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a member of the pyridazinone class, characterized by its unique structural features that may influence its biological activity. This article reviews the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a chlorobenzyl group and a thiophenyl moiety attached to the pyridazinone core, which is critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential as an enzyme inhibitor and receptor modulator.
1. Anticancer Activity
Research indicates that pyridazinones exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated IC50 values ranging from 0.17 to 2.69 µM against various cancer cell lines, suggesting a potent antiproliferative effect .
2. Enzyme Inhibition
The compound may act as an enzyme inhibitor by binding to active sites or modulating receptor functions. Specific studies have focused on its interaction with various enzymes involved in metabolic pathways, indicating potential therapeutic applications in metabolic disorders .
3. Neuroprotective Effects
There is emerging evidence that compounds within this class may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems. This could have implications for treating neurodegenerative diseases .
The mechanism of action for this compound involves:
- Binding Affinity : The compound's structural features facilitate binding to specific receptors or enzymes.
- Inhibition of Pathways : It may inhibit key signaling pathways involved in cell proliferation and survival.
This interaction can lead to altered cellular responses, such as apoptosis in cancer cells or modulation of neurotransmitter release in neurological contexts.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one | Lacks thiophene group | Moderate anticancer effects |
| 2-(4-methoxybenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one | Additional methoxy group | Enhanced enzyme inhibition |
| 5-(2-Chlorobenzyl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one | Different core structure | Limited activity against certain cancers |
This table illustrates how variations in structure can significantly affect biological activity and therapeutic potential.
Case Studies
Several case studies have highlighted the biological efficacy of related pyridazinone compounds:
- Study on Anticancer Properties : A study evaluated the effects of various pyridazinones on leukemia cell lines, revealing that modifications similar to those in this compound enhanced cytotoxicity and reduced cell viability significantly .
- Neuroprotective Effects : Another investigation assessed the neuroprotective effects of pyridazinones in models of Alzheimer's disease, showing that these compounds could reduce oxidative stress markers and improve cognitive function in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
